molecular formula C19H22N4O4 B4217218 N-(4-methoxy-2-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

N-(4-methoxy-2-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B4217218
M. Wt: 370.4 g/mol
InChI Key: CMTRPKUYUPWZPD-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a methoxy group, a nitro group, a phenyl group, and a piperazine ring. These structural features suggest that the compound may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the following steps:

    Acylation: The formation of the acetamide linkage.

    Piperazine Substitution: The attachment of the piperazine ring.

Each of these steps requires specific reagents and conditions, such as concentrated nitric acid for nitration, methanol for methoxylation, acetic anhydride for acylation, and piperazine for the final substitution.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale chemical reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenating agents or nucleophiles.

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or ligand in biochemical studies.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Affecting biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(4-phenyl-1-piperazinyl)acetamide
  • N-(2-nitrophenyl)-2-(4-phenyl-1-piperazinyl)acetamide
  • N-(4-methoxy-2-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide

Uniqueness

N-(4-methoxy-2-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is unique due to the combination of its methoxy, nitro, phenyl, and piperazine groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-27-16-7-8-17(18(13-16)23(25)26)20-19(24)14-21-9-11-22(12-10-21)15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTRPKUYUPWZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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